(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. It belongs to the class of diamines, which are compounds containing two amine groups. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
This compound can be synthesized through various chemical processes involving starting materials such as substituted anilines and ethane-1,2-diamine. The specific synthetic routes often depend on the desired purity and yield of the final product.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine is classified as:
The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine typically involves several steps:
The molecular structure of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine can be represented by its chemical formula:
Property | Value |
---|---|
Molecular Weight | 154.18 g/mol |
IUPAC Name | (1R)-1-(4-fluorophenyl)ethane-1,2-diamine |
InChI | InChI=1S/C8H10FN2/c9-6-2-5(3-7(6)10)8(12)4-11/h5H,4,11-12H2/t7-/m0/s1 |
Canonical SMILES | C1=CC=C(C=C1C(CN)N)F |
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. The fluorine substituent may enhance binding affinity and specificity towards these targets, potentially modulating various biological pathways.
Property | Value |
---|---|
Melting Point | Not well-defined |
Boiling Point | Not well-defined |
pH | Neutral |
The potential applications of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine include:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4